molecular formula C5H9F2N B1490464 3-Fluoro-3-(fluoromethyl)pyrrolidine CAS No. 2092086-63-8

3-Fluoro-3-(fluoromethyl)pyrrolidine

Cat. No.: B1490464
CAS No.: 2092086-63-8
M. Wt: 121.13 g/mol
InChI Key: LBUUTEWCRSFLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Fluoro-3-(fluoromethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and folding of peptides and proteins, thereby impacting cellular processes such as protein synthesis and degradation . Additionally, this compound can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fluorinase, which catalyzes the formation of carbon-fluorine bonds . This interaction can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, the compound can affect the activity of other enzymes involved in metabolic pathways, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Biological Activity

3-Fluoro-3-(fluoromethyl)pyrrolidine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with fluorine substituents, which can significantly influence its pharmacological properties. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, making them more effective in biological settings.

  • Molecular Formula : C5H8F2N
  • Molecular Weight : 121.12 g/mol
  • CAS Number : 174202-09-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance binding affinity due to increased hydrophobic interactions and potential for hydrogen bonding with specific amino acid residues in target proteins.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Neuropharmacological Effects : Its structure may allow it to interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter release
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Activity

A study conducted on various fluorinated pyrrolidines, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting a promising lead for antibiotic development.

Case Study 2: Neuropharmacological Effects

Research exploring the effects of fluorinated compounds on neurotransmitter systems revealed that this compound could enhance dopamine release in vitro. This finding indicates potential applications in treating conditions such as Parkinson's disease or depression.

Case Study 3: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of fluorinated compounds suggest that modifications at the pyrrolidine ring can significantly affect biological activity. For instance, increasing the number of fluorine substituents typically enhances lipophilicity and may improve cellular uptake.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
3-Fluoro-3-(fluoromethyl)pyrrolidine is utilized as a crucial building block in the synthesis of drug candidates. Its structure allows for modifications that enhance the biological activity of compounds targeting specific enzymes and receptors. For instance, it has been employed in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment.

Biological Activity
Research indicates that this compound may exhibit significant biological activity, including interactions with various biological targets. Initial studies suggest potential efficacy against certain cancer cells and involvement in neuropharmacological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding interactions with biological targets.

Organic Synthesis

Intermediate in Complex Syntheses
In organic synthesis, this compound serves as an intermediate for the creation of more complex fluorinated molecules. These molecules are valuable in pharmaceuticals and agrochemicals due to their unique properties conferred by fluorination . The compound's reactivity allows it to participate in various chemical reactions, facilitating the development of new synthetic pathways.

Synthesis Techniques
The synthesis typically involves fluorination of pyrrolidine derivatives using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Controlled conditions are crucial to ensure high yields and selectivity during the reaction process.

Material Science

Development of Advanced Materials
Fluorinated compounds like this compound are important in material science due to their high thermal stability and resistance to chemical degradation. These properties make them suitable for developing advanced materials used in coatings, electronics, and other industrial applications.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • DPP-IV Inhibitors : Research has shown that derivatives containing this compound can significantly inhibit DPP-IV activity, leading to improved glycemic control in diabetic models.
  • Cancer Research : Preliminary investigations into its anticancer properties have demonstrated potential efficacy against specific cancer cell lines, warranting further exploration into its pharmacological profiles.
  • Material Properties : Studies have indicated that materials incorporating fluorinated compounds exhibit enhanced durability and performance characteristics compared to their non-fluorinated counterparts.

Properties

IUPAC Name

3-fluoro-3-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUUTEWCRSFLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-Fluoro-3-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-Fluoro-3-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-Fluoro-3-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-Fluoro-3-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-Fluoro-3-(fluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.